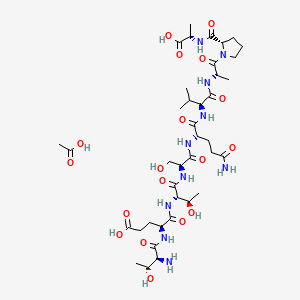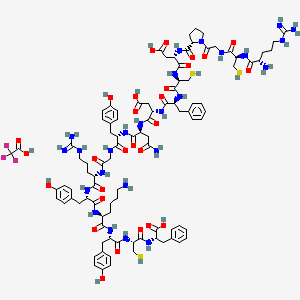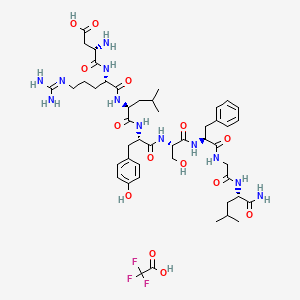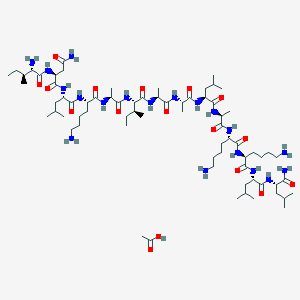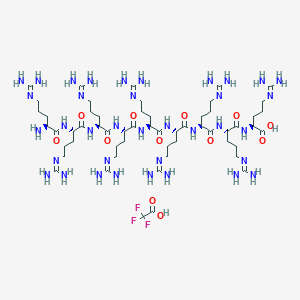
Epithalon TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epithalon TFA, also known as Epitalon TFA, is a synthetic tetrapeptide composed of the amino acids alanine, glutamic acid, aspartic acid, and glycine. It is derived from epithalamin, a naturally occurring polypeptide extracted from the pineal gland. This compound is known for its potential anti-aging properties and its ability to upregulate telomerase activity, which helps in elongating telomeres and delaying the aging process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epithalon TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Epithalon TFA primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) for amino groups
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing protecting groups and cleaving the peptide from the resin.
Major Products
The major product of the synthesis is the tetrapeptide this compound. Upon hydrolysis, the peptide yields its constituent amino acids: alanine, glutamic acid, aspartic acid, and glycine .
Scientific Research Applications
Anti-Aging and Longevity: By upregulating telomerase activity, Epithalon TFA helps in elongating telomeres, which can delay the aging process and increase the lifespan of cells.
Sleep Enhancement: It has been investigated for its ability to regulate the sleep cycle by increasing levels of melatonin and endogenous gonadotropic hormones.
Mechanism of Action
Epithalon TFA exerts its effects primarily through the upregulation of telomerase activity. Telomerase is an RNA-dependent polymerase that elongates and maintains the length of telomeres by adding tandem repeats on the 3’ end of chromosomes. This process helps in maintaining proper telomere length, which is crucial for cellular proliferation and longevity . Additionally, this compound has antioxidant effects, reducing cytotoxicity due to reactive oxygen species and thereby protecting DNA from damage .
Comparison with Similar Compounds
Epithalon TFA can be compared with other peptides such as Thymalin and Epithalamin:
This compound stands out due to its synthetic nature, which allows for precise control over its composition and purity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H23F3N4O11 |
|---|---|
Molecular Weight |
504.37 g/mol |
IUPAC Name |
4-(2-aminopropanoylamino)-5-[[3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7) |
InChI Key |
RJCJYCJZMHAFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



